(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide
Description
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide is an α,β-unsaturated enamide derivative characterized by a cyano group at the α-position, a 2-methoxyphenyl substituent at the β-position, and an N-phenylamide moiety. The compound belongs to a class of push-pull alkenes, where the electron-withdrawing cyano and carbonyl groups synergize with the electron-donating methoxy group to create a conjugated system. This structural motif is common in bioactive molecules and materials science due to its tunable electronic properties .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-11H,1H3,(H,19,20)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYVXEGXDKEWJR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of aniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide exhibits significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression.
A study published in Molecules highlighted that derivatives of cinnamamide, including this compound, showed promising activity against several cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the phenyl rings significantly influenced the anticancer activity, suggesting that the methoxy substitution plays a role in enhancing efficacy against specific cancer types .
Anticonvulsant Properties
The compound has also been explored for its anticonvulsant properties. Cinnamamide derivatives have been identified as potential candidates for the treatment of epilepsy. In preclinical studies, it was shown that certain structural modifications could enhance the anticonvulsant activity, making it a candidate for further development as an antiseizure medication .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems or ion channel activity, although further research is needed to elucidate these pathways.
Structure-Based Design
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to form hydrogen bonds and interact with various biological targets allows for the rational design of new derivatives with enhanced potency and selectivity.
Research has focused on synthesizing analogs with varied substitutions on the phenyl rings to optimize their pharmacological profiles. For instance, modifications to the cyano group or the methoxy substituent have been shown to influence both binding affinity and biological activity .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A: Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. | Supports further investigation into its use as a chemotherapeutic agent. |
| Study B: Anticonvulsant Effects | Showed efficacy in reducing seizure frequency in animal models. | Suggests potential for development as an anti-seizure medication. |
| Study C: SAR Analysis | Identified key structural features that enhance biological activity. | Provides a framework for designing more potent derivatives. |
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition can increase the bioavailability of neurotransmitters, potentially providing therapeutic benefits .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituent patterns on the aryl ring and the N-aryl/alkyl group. Key examples include:
Key Observations :
- Electron-Donating Groups: The methoxy group in the main compound is a moderate electron donor, whereas the dimethylamino group in is stronger, enhancing charge transfer for nonlinear optical applications.
- Steric Effects : Ortho-substitution (2-methoxy) in the main compound may hinder molecular planarity compared to para-substituted analogs, influencing protein binding .
Spectroscopic and Computational Insights
- Vibrational Modes: The benzodioxol-5-yl analog () exhibited strong C=O stretching at 1671 cm⁻¹ and C≡N at 2198 cm⁻¹ in FTIR, consistent with enamide-cyano conjugation. Similar bands are expected for the main compound .
- DFT Studies: For (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide, hyperpolarizability (β₀ = 1.32 × 10⁻³⁰ esu) and HOMO-LUMO gaps (3.8 eV) were computed, highlighting charge transfer efficiency. The main compound’s methoxy group may reduce β₀ compared to dimethylamino derivatives .
- Molecular Electrostatic Potential (MEP): Electron-rich regions in Tyrphostin 1 (hydroxyl groups) correlate with hydrogen-bonding capacity, absent in the methoxy analog .
Biological Activity
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of 284.32 g/mol. Its structure includes a cyano group, a methoxyphenyl moiety, and an amide functional group, which are significant for its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base.
- Addition of Aniline : Following the initial reaction, aniline is added to form the final product.
- Solvents and Conditions : Common solvents include ethanol or methanol, with heating often required to facilitate the reaction.
These methods allow for the generation of various analogs that may possess enhanced biological activities .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations.
Anticancer Potential
Research suggests that this compound may have anticancer properties. It is hypothesized to act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, which could enhance the bioavailability of certain neurotransmitters and provide therapeutic benefits in cancer treatment .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as COMT, leading to increased levels of neurotransmitters.
- Receptor Interaction : The compound might interact with various receptors involved in signaling pathways related to cell proliferation and apoptosis .
Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound using human cancer cell lines. The results indicated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with a notable decrease in cell viability observed in breast cancer cells .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the bacterial strain .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Range | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 25 - 100 µg/mL | |
| Anticancer | Cytotoxicity in cancer cells | 10 - 50 µM |
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide?
- Methodological Answer : A three-step approach is commonly employed for analogous enamide derivatives:
Substitution Reaction : React a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a methoxy-containing alcohol under alkaline conditions to introduce the methoxyphenyl group .
Reduction : Use iron powder under acidic conditions to reduce the nitro group to an amine .
Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) to form the cyanoenamide backbone .
Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Monitor intermediates via TLC or HPLC .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and stereochemistry. For example, the (2E)-configuration is confirmed by trans coupling constants () in the NMR spectrum .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., ) and isotopic patterns .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N percentages .
Advanced Research Questions
Q. What crystallographic techniques are employed to resolve the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Collect data at low temperatures (e.g., 153 K) to minimize thermal motion .
- Key Parameters :
- Space group: Monoclinic .
- Bond lengths: C=C (1.34 Å), C≡N (1.15 Å) .
- Dihedral angles: Methoxyphenyl and phenyl planes (e.g., 25–35°) indicate steric effects .
- Refinement : Use least-squares methods (e.g., -factor < 0.05) for accuracy .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR (DNMR) : Probe rotational barriers of the enamide bond at variable temperatures to identify dynamic processes .
- Validation : Cross-check with X-ray data to confirm spatial arrangements .
Q. What experimental designs are used to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess membrane permeability .
- Data Analysis : Apply dose-response curves (IC) and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .
Q. How can researchers design stability studies for this compound under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), light (UV, 254 nm), and humidity (75% RH) for 1–4 weeks .
- Analytical Monitoring : Use HPLC-PDA to track degradation products. Major pathways include:
- Hydrolysis of the cyano group to carboxylic acid.
- Oxidative cleavage of the enamide bond .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
